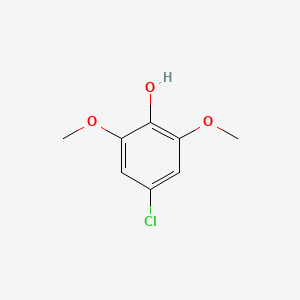

4-Chloro-2,6-dimethoxyphenol

Descripción general

Descripción

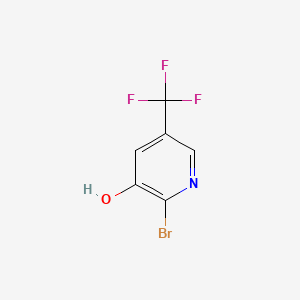

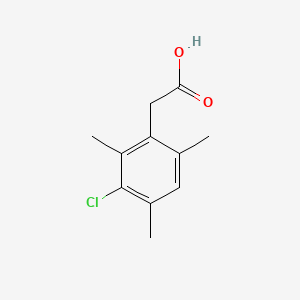

“4-Chloro-2,6-dimethoxyphenol” is a chemical compound . It is also known by other names such as “4-Chloro-2,6-xylenol”, “Phenol, 4-chloro-2,6-dimethyl-”, “2,6-Xylenol, 4-chloro-”, and "NSC 5785" . The molecular formula of this compound is C8H9ClO .

Molecular Structure Analysis

The molecular weight of “4-Chloro-2,6-dimethoxyphenol” is 156.609 . The IUPAC Standard InChI of this compound is InChI=1S/C8H9ClO/c1-5-3-7 (9)4-6 (2)8 (5)10/h3-4,10H,1-2H3 . The structure of this compound is also available as a 2d Mol file .

Aplicaciones Científicas De Investigación

Enzymatic modification for synthesis of antioxidants : A study by Adelakun et al. (2012) found that 2,6-dimethoxyphenol, when oxidized by laccase, forms a dimer with significantly higher antioxidant capacity than the original compound.

Enhanced enzymatic removal of chlorophenols : Research by Roper et al. (1995) demonstrated that the addition of 2,6-dimethoxyphenol enhances the enzymatic removal of certain chlorophenols, potentially offering an improved method for decontaminating polluted environments.

Analytical chemistry applications : Gatti et al. (1997) explored the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a fluorogenic labeling reagent, in the HPLC separation of chlorophenols, highlighting its utility in analytical chemistry for pharmaceuticals. More details.

Selective methoxy ether cleavage and acylation : A study by Adogla et al. (2012) demonstrated a specific reaction involving 2,6-dimethoxyphenol that leads to the selective cleavage of one of its methoxy groups followed by acylation, useful in synthetic organic chemistry.

Anodic oxidation for synthesis of neolignans : Nishiyama et al. (1983) researched the anodic oxidation of 4-allyl-2,6-dimethoxyphenol, leading to the production of various oxidation products including asatone-type neolignans. See details.

Microbial oxidation studies : A study by Solano et al. (2001) investigated the oxidation of 2,6-dimethoxyphenol by various blue multicopper proteins from microbes, demonstrating its versatility as a substrate in biological systems.

Synthesis and biological evaluation of asymmetrical azines : Ganga and Sankaran (2020) synthesized and evaluated the antiproliferative activities of compounds derived from 2,6-dimethoxyphenol, indicating potential applications in medicinal chemistry. Research details.

Characterization of oxidation products in organic solutions : Wan, Du, and Miyakoshi (2008) characterized the products of 2,6-dimethoxyphenol oxidation catalyzed by Rhus laccase in various solvents, shedding light on potential applications in organic chemistry. More information.

Bio-oil upgrading studies : Bertero and Sedran (2013) explored the conversion of 2,6-dimethoxyphenol in bio-oil upgrading processes, suggesting its utility in the field of renewable energy. Read more.

Role in natural rubber processing : Washiya (2021) investigated the effects of mixing time and temperature on the content of 2,6-dimethoxyphenol in natural rubber, highlighting its importance in the rubber industry. Study details.

Oxidative coupling by fungi and bacteria : Research by Betts and King (1991) showed the ability of certain fungi and bacteria to oxidatively couple 2,6-dimethoxyphenol, with potential implications in biotechnology.

Wood smoke and antioxidant properties : Kjällstrand and Petersson (2001) identified 2,6-dimethoxyphenol as a significant component in wood smoke with antioxidant properties, relevant in environmental health studies. Learn more.

Mecanismo De Acción

While specific information on the mechanism of action of “4-Chloro-2,6-dimethoxyphenol” is not available, Chloroxylenol, a similar compound, is an antiseptic and disinfectant agent used for skin disinfection and surgical instruments. It disrupts the cell wall of bacteria due to its phenolic nature .

Safety and Hazards

2,6-Dimethoxyphenol, a similar compound, is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

A study was conducted on the solvent effect on the conformation of 2,6-dimethoxyphenol, especially the solvent effect on the intra-molecular hydrogen bond . This solvent effect on the optimum conformation was similar to guaiacol analyzed previously, and would be due to the split of the intra-molecular hydrogen bond caused by interaction from polar solvents . This could be a potential area of future research for “4-Chloro-2,6-dimethoxyphenol”.

Propiedades

IUPAC Name |

4-chloro-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRGCEYNNHGULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910766 | |

| Record name | 4-Chloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108545-00-2 | |

| Record name | 4-Chloro-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108545002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B596407.png)